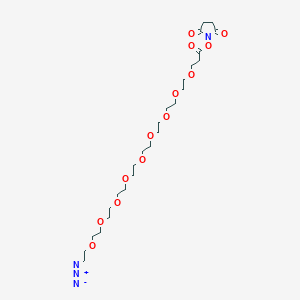
Azido-PEG9-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG9-NHS ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics
Azido-PEG9-NHS ester plays a role in the enhancement of immunoglobulin-based therapeutics. It is used in the chemical engineering of erythrocyte membranes to display antibodies on the surface of red blood cells (RBCs), particularly in the context of anti-Tumor Necrosis Factor therapy. This application involves the use of heterobifunctional NHS-PEG-azido (NHS-PEG-N3) for stable antibody arrays on RBCs, which can be crucial for removing antigens like TNFα from serum (Ji et al., 2019).
Triggering Cell Adhesion, Migration, or Shape Change
In the context of dynamic cell adhesion, azido-PEG9-NHS ester (referred to as azido-[polylysine-g-PEG]) is used to create substrates for spatially controlled cell interactions. This application demonstrates the potential for tissue motility assays, patterned coculturing, and triggered cell shape change, highlighting its versatility in cell biology research and tissue engineering (van Dongen et al., 2013).
Vibrational Signaling Along Polyethylene Glycol Chain
Azido-PEG-succinimide ester oligomers, including azido-PEG9-NHS ester, have been studied for their ability to propagate vibrational energy along the PEG chain. This property is crucial for developing efficient signal transduction strategies in molecular electronics and biochemistry. Such a discovery extends the distances accessible in structural measurements up to approximately 60 Å, making it significant for various scientific applications (Lin & Rubtsov, 2012).
Bioactive Hydrogels with Enhanced Cell Interactions
Azido-PEG9-NHS ester is used in the synthesis of bioactive hydrogels, specifically in the context of poly(ethylene glycol) (PEG)-based hydrogel systems. These hydrogels are utilized for regenerative medicine and drug delivery applications due to their tunable properties and resistance to protein adsorption and cell adhesion (Browning et al., 2013).
properties
Product Name |
Azido-PEG9-NHS ester |
|---|---|
Molecular Formula |
C25H44N4O13 |
Molecular Weight |
608.64 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H44N4O13/c26-28-27-4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(32)42-29-23(30)1-2-24(29)31/h1-22H2 |
InChI Key |
ZERVDAHZJLPSDT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Azido-PEG9-NHS ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





